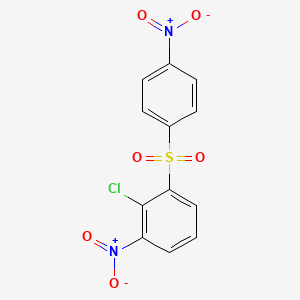
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both nitro and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of chlorobenzene to form 2-chloro-1-nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential hazards associated with nitro compounds.
化学反应分析
Types of Reactions
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro and sulfonyl groups makes the aromatic ring less reactive towards electrophilic substitution, but it can still undergo reactions under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles and catalysts.
Reduction: Hydrogen gas with a metal catalyst or chemical reductants.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions under basic conditions.
Major Products
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
相似化合物的比较
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom and additional nitro group.
4-Nitrochlorobenzene: Contains a nitro group and a chlorine atom but lacks the sulfonyl group.
属性
CAS 编号 |
104044-72-6 |
|---|---|
分子式 |
C12H7ClN2O6S |
分子量 |
342.71 g/mol |
IUPAC 名称 |
2-chloro-1-nitro-3-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H7ClN2O6S/c13-12-10(15(18)19)2-1-3-11(12)22(20,21)9-6-4-8(5-7-9)14(16)17/h1-7H |
InChI 键 |
VYKRDTRRTRFITL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


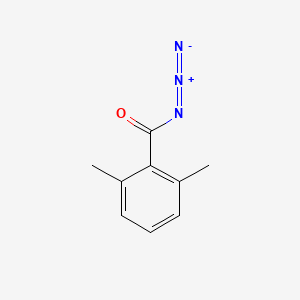
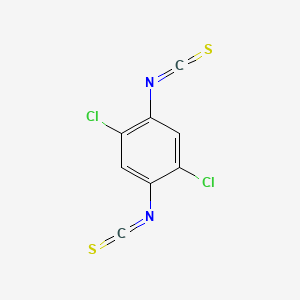
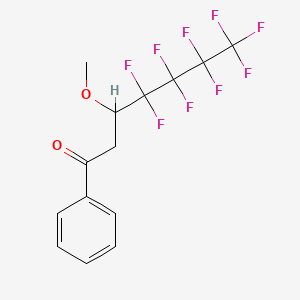
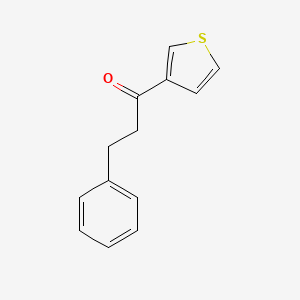
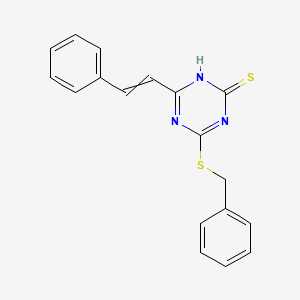
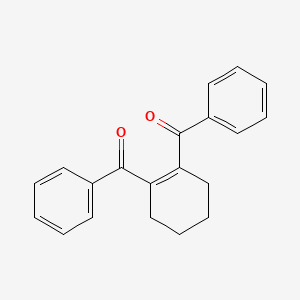
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
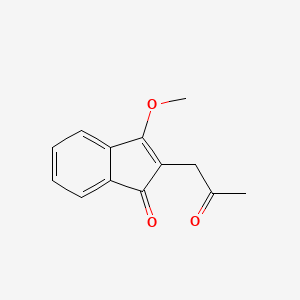
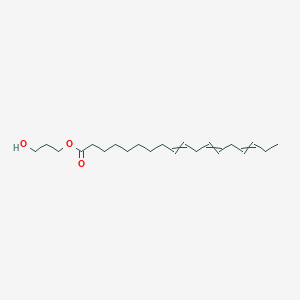
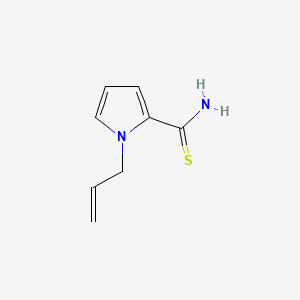
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)

![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
